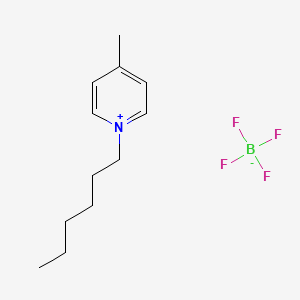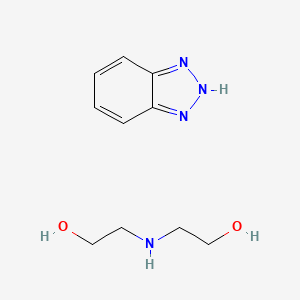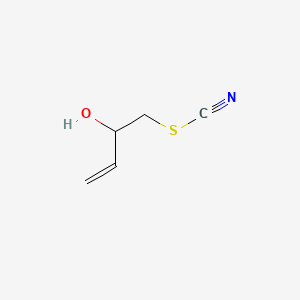
1-Thiocyanatobut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiocyanatobut-3-en-2-ol is an organic compound with the molecular formula C5H7NOS It is characterized by the presence of a thiocyanate group (-SCN) attached to a butenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Thiocyanatobut-3-en-2-ol can be synthesized through the reaction of but-3-en-2-ol with thiocyanogen (SCN2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thiocyanatobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group (-SH).
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Thiocyanatobut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-thiocyanatobut-3-en-2-ol involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved may include:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to diverse chemical transformations.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Vergleich Mit ähnlichen Verbindungen
1-Thiocyanatobut-3-en-2-ol can be compared with other thiocyanate-containing compounds such as:
1-Thiocyanatoethanol: Similar structure but with a shorter carbon chain.
1-Thiocyanatopropanol: Similar structure with a different position of the thiocyanate group.
1-Thiocyanatobutanol: Similar structure but without the double bond.
Eigenschaften
CAS-Nummer |
79157-67-8 |
|---|---|
Molekularformel |
C5H7NOS |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
2-hydroxybut-3-enyl thiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-5(7)3-8-4-6/h2,5,7H,1,3H2 |
InChI-Schlüssel |
WPRSYXIOJJRNKW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CSC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


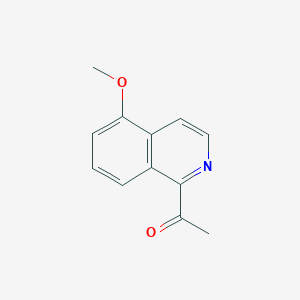
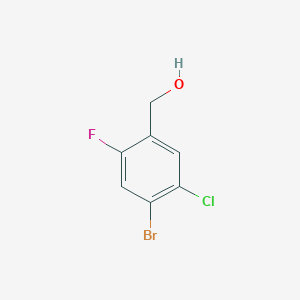
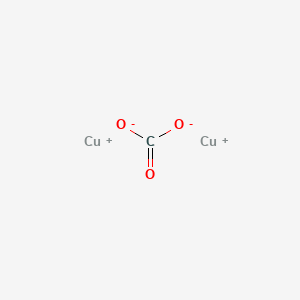

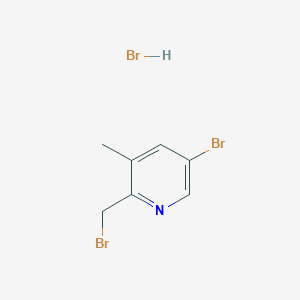
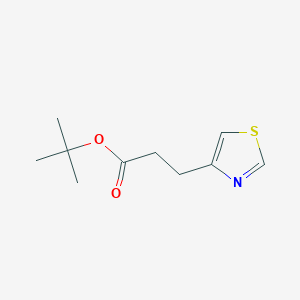
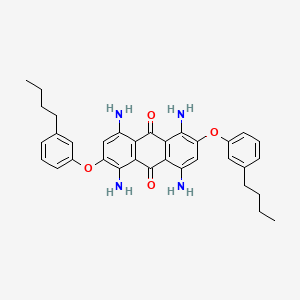
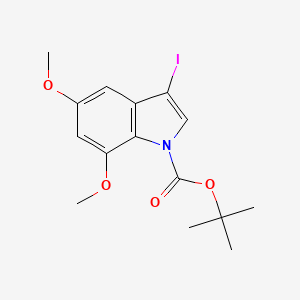
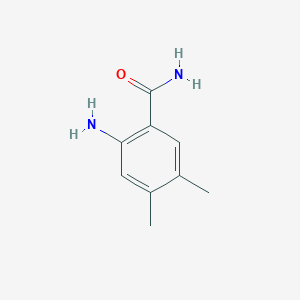

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
